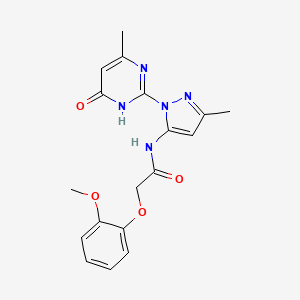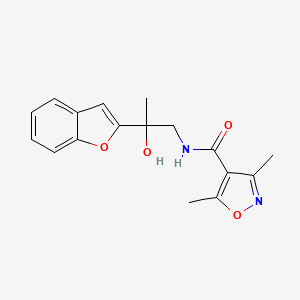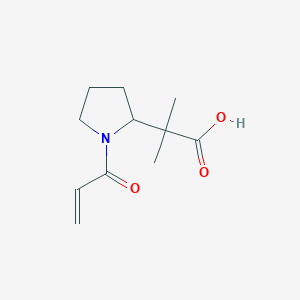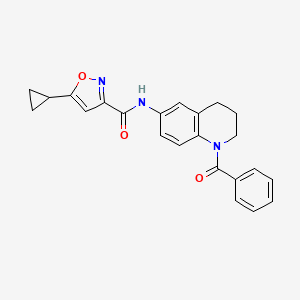![molecular formula C9H9BrN2O B2774543 6-溴-8-甲氧基-2-甲基咪唑并[1,2-a]吡啶 CAS No. 1524992-94-6](/img/structure/B2774543.png)
6-溴-8-甲氧基-2-甲基咪唑并[1,2-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1524992-94-6 . It has a molecular weight of 241.09 . The IUPAC name for this compound is 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through the condensation of 2-aminopyridines with α-bromoketones . This method is reportedly fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis
The InChI code for “6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction resulted in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .科学研究应用
Antiviral Research
Imidazo[1,2-a]pyridines, including derivatives like 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine, have shown promising antiviral properties . They are explored for their potential to inhibit viral replication and are considered in the development of new antiviral drugs .
Antiulcer Medication Development
This class of compounds has been investigated for their antiulcer activity . The research focuses on their ability to modulate gastric acid secretion and protect the stomach lining, which is crucial in developing treatments for ulcerative conditions .
Antibacterial Agents
The antibacterial properties of imidazo[1,2-a]pyridines make them candidates for creating new antibacterial agents. They are particularly valuable in the fight against drug-resistant bacterial strains .
Anticancer Therapeutics
Research into the anticancer applications of imidazo[1,2-a]pyridines is significant. These compounds can act as cyclin-dependent kinase (CDK) inhibitors , which play a role in controlling cell cycle progression, making them relevant in cancer treatment strategies .
Antifungal Applications
The antifungal activity of imidazo[1,2-a]pyridines is another area of interest. They are studied for their efficacy in inhibiting fungal growth, which is essential for treating fungal infections .
Antituberculosis (TB) Drug Discovery
Imidazo[1,2-a]pyridine analogues, including the compound , have been recognized for their activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). They are part of a critical review of anti-TB compounds, discussing their development based on structure–activity relationships and mode-of-action .
作用机制
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.
Biochemical Pathways
Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may lead to the death or growth inhibition of bacteria.
Action Environment
The storage temperature for a similar compound, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, is suggested to be 2-8°c , indicating that temperature could be an important environmental factor affecting the stability of these compounds.
属性
IUPAC Name |
6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCELFRFQFVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride](/img/structure/B2774468.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2774469.png)





![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)

![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)